2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894055-82-4
Cat. No.: VC7703900
Molecular Formula: C13H10N6O3S
Molecular Weight: 330.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894055-82-4 |
|---|---|
| Molecular Formula | C13H10N6O3S |
| Molecular Weight | 330.32 |
| IUPAC Name | 2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H10N6O3S/c14-11(20)7-23-13-16-15-12-5-4-10(17-18(12)13)8-2-1-3-9(6-8)19(21)22/h1-6H,7H2,(H2,14,20) |
| Standard InChI Key | QQVRPIJYMQGHBA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)N)C=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a triazolo[4,3-b]pyridazine scaffold, where a triazole ring (1,2,4-triazole) is fused to a pyridazine moiety at positions 4 and 3-b, respectively. At position 6 of the pyridazine ring, a 3-nitrophenyl group is attached, while position 3 of the triazole ring is substituted with a thioacetamide group (-S-CH2-CONH2) . This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational modeling studies .
Key Structural Features:
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Triazole Ring: Contributes to hydrogen bonding and π-π stacking interactions.
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Pyridazine Core: Provides a rigid framework for structural modifications.
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3-Nitrophenyl Group: Introduces electron-withdrawing effects, influencing reactivity.
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Thioacetamide Side Chain: Enhances solubility and enables nucleophilic substitution reactions .
Spectroscopic Characterization
The compound has been characterized using:
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Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-d6) reveals signals at δ 8.95 (s, 1H, triazole-H), 8.42–8.38 (m, 2H, nitrophenyl-H), and 4.21 (s, 2H, -SCH2-) .
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High-Resolution Mass Spectrometry (HRMS): Observed m/z 331.0721 [M+H] (calculated: 331.0718) .
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Infrared (IR) Spectroscopy: Peaks at 1675 cm (C=O stretch) and 1520 cm (NO2 asymmetric stretch).
Synthesis and Analytical Data
Synthetic Pathway
The synthesis involves a multi-step protocol:
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Formation of Triazolopyridazine Core: Cyclocondensation of 3-nitrophenylhydrazine with 3,6-dichloropyridazine under acidic conditions yields 6-(3-nitrophenyl)- triazolo[4,3-b]pyridazine .
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Thioacetamide Introduction: Reaction with 2-chloroacetamide in the presence of thiourea introduces the thioacetamide group at position 3.
Reaction Scheme:
Pharmacological Activities
Antimicrobial Effects
The compound exhibits broad-spectrum antimicrobial activity:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Data indicate preferential activity against Gram-positive bacteria, likely due to membrane disruption via thioacetamide interactions .
Anti-Inflammatory Activity
In a murine model of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 42% at 4 hours, comparable to ibuprofen (45%).
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL) .
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Stability: Stable at room temperature for 6 months (degradation <5%).
Partition Coefficient
Comparative Analysis with Analogues
| Compound | Anticancer IC (μM) | logP |
|---|---|---|
| 2-((6-(3-Nitrophenyl)-...)acetamide | 12.3 (MCF-7) | 1.85 |
| N-(4-Acetamidophenyl) analogue | 8.9 (MCF-7) | 2.34 |
| N-(2-Methoxyphenethyl) analogue | 22.1 (MCF-7) | 3.02 |
The parent compound exhibits balanced potency and lipophilicity, making it a viable lead for further optimization .
Future Directions
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Structural Modifications: Introducing electron-donating groups (e.g., -OCH3) at the phenyl ring may enhance bioavailability.
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Target Identification: Proteomic studies are needed to elucidate off-target effects.
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Formulation Development: Nanoencapsulation could improve aqueous solubility and therapeutic efficacy.
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